molecular formula C18H32O2 B1235794 6Z,11Z-octadecadienoic acid

6Z,11Z-octadecadienoic acid

Cat. No.: B1235794
M. Wt: 280.4 g/mol
InChI Key: RTJZUCGIUVBZCN-QOTUMQCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6Z,11Z-octadecadienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can 6Z,11Z-octadecadienoic acid be distinguished from its structural isomers (e.g., 6Z,9Z or 9Z,11Z isomers) in analytical studies?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) combined with retention indices and fragmentation patterns to resolve positional isomers. Infrared (IR) spectroscopy can differentiate double-bond geometry via characteristic absorption bands (e.g., cis vs. trans configurations). Reference NIST spectral libraries for validation .
  • Experimental Design : Optimize column polarity (e.g., polar capillary columns) and temperature gradients to enhance separation. For IR, compare peak assignments to known standards, focusing on 1650–1680 cm⁻¹ regions for double-bond vibrations .

Q. What are the recommended protocols for synthesizing this compound with high stereochemical purity?

  • Methodology : Employ catalytic hydrogenation of acetylenic precursors (e.g., 6-heptadecynoic acid) using Lindlar’s catalyst to achieve cis-configured double bonds. Subsequent oxidation of alkenols to carboxylic acids with pyridinium dichromate (PDC) ensures retention of stereochemistry .
  • Validation : Confirm purity via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Quantify yields using gravimetric analysis and adjust reaction conditions (e.g., solvent, catalyst loading) to minimize side products .

Q. What are the solubility properties of this compound, and how do they influence experimental handling?

  • Methodology : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane, chloroform). Due to its hydrophobic nature, dissolve in dimethyl sulfoxide (DMSO) or lipid carriers for biological assays. Acidic functional groups allow salt formation (e.g., sodium salts) for aqueous compatibility .
  • Practical Considerations : Use sonication or mild heating (≤40°C) to enhance dissolution. Avoid prolonged exposure to oxygen to prevent oxidation of double bonds .

Advanced Research Questions

Q. How does this compound interact with lipid membranes or signaling pathways in eukaryotic cells?

  • Methodology : Employ fluorescence anisotropy or atomic force microscopy (AFM) to study membrane integration and fluidity modulation. For signaling studies, use knockout cell lines or siRNA silencing to identify receptors (e.g., GPR120) linked to anti-inflammatory responses .
  • Data Interpretation : Correlate lipidomic profiles (via LC-MS) with cytokine secretion assays. For example, 9,12,13-trihydroxy derivatives of octadecadienoic acid are implicated in HPV-associated metabolic dysregulation, suggesting a role in host-pathogen interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antiprotozoal efficacy vs. cytotoxicity)?

  • Methodology : Perform dose-response assays (e.g., EC₅₀ determinations) across multiple cell lines or protozoan strains. Use isogenic controls to isolate compound-specific effects. For Leishmania studies, validate topoisomerase IB inhibition via plasmid relaxation assays .
  • Critical Analysis : Compare chain-length dependencies; Δ6 unsaturation in C20 analogs (e.g., 6Z-icosenoic acid) enhances antiprotozoal activity by 5-fold over C17 analogs, likely due to improved membrane penetration .

Q. How can researchers address reproducibility challenges in quantifying this compound as a biomarker in biological samples?

  • Methodology : Standardize pre-analytical variables (e.g., sample collection tubes, freeze-thaw cycles). Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) for LC-MS/MS quantification to correct for matrix effects .
  • Statistical Validation : Calculate intra- and inter-assay coefficients of variation (CV% <15%) and report intraclass correlation coefficients (ICC) with 95% confidence intervals. For example, ICC values <0.5 indicate poor reproducibility in fatty acid biomarker studies .

Q. What computational tools predict the oxidative stability of this compound under varying experimental conditions?

  • Methodology : Apply density functional theory (DFT) to model radical-mediated oxidation pathways. Compare activation energies for hydrogen abstraction at C9 vs. C11 positions to identify susceptibility hotspots. Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
  • Data Integration : Cross-reference computational results with experimental oxidation markers (e.g., hydroperoxides via iodometric titration) .

Q. Methodological Guidelines

  • Data Presentation : Include raw and processed data in supplementary materials. Use tables for comparative bioactivity (e.g., EC₅₀ values) and figures for structural elucidation (e.g., NMR spectra) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 6Z,11Z-octadecadienoic acid (1) is rooted in a modular "building-block" approach, leveraging pentane-1,5-diol (3) as the starting material . The strategy involves two critical phases:

  • Formation of a Central Aldehyde Intermediate : Protection of pentane-1,5-diol via pyranylation, followed by oxidation and Wittig olefination, generates a versatile aldehyde (9) that serves as the linchpin for subsequent chain elongation.

  • Stereocontrolled Elongation : Z-selective Wittig reactions with alkylidene phosphoranes introduce the C₇ and C₉ segments, ensuring retention of the (Z)-configuration at both double bonds .

This method circumvents the challenges associated with isolating 1 from natural sponges and provides gram-scale quantities for pharmacological evaluation.

Pyranylation and Oxidation of Pentane-1,5-Diol

The synthesis commences with the monopyranylation of pentane-1,5-diol (3) using dihydropyran under acidic conditions, yielding 11-(2-tetrahydropyranyloxy)-pentanol (4) . This step selectively protects one hydroxyl group, leaving the other available for oxidation. Subsequent treatment with pyridinium chlorochromate (PCC) in a buffered system (CH₂Cl₂/Celite) converts the primary alcohol to aldehyde 5 in 85% yield . The buffered PCC minimizes over-oxidation to carboxylic acids, a common side reaction in similar substrates.

Wittig Reaction for C–C Bond Formation

Aldehyde 5 undergoes a Z-selective Wittig reaction with the phosphorane derived from (6-carboxyhexyl)triphenylphosphonium bromide (6). This reaction, mediated by dimsyl sodium (generated from NaH and DMSO), produces (6Z)-11-(2-tetrahydropyranyloxy)-undec-6-enoic acid (7) with 78% efficiency . The Z-selectivity arises from the stabilized ylide intermediate, which favors syn-addition to the aldehyde.

Key Reaction Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Base: Dimsyl sodium (0.074 mol per 0.028 mol aldehyde)

  • Temperature: Room temperature (18-hour reaction time)

Depyranylation and Second Oxidation

Acid-catalyzed removal of the tetrahydropyranyl (THP) protecting group in 7 (HCl/MeOH, reflux, 8 hours) affords methyl (6Z)-11-hydroxyundec-6-enoate (8) . Oxidation of the secondary alcohol in 8 with PCC yields the pivotal aldehyde 9, which is common to both this compound (1) and its C₂₀ homolog (2) .

Final Wittig Elongation and Hydrolysis

Aldehyde 9 is subjected to a second Z-selective Wittig reaction with n-heptylidene phosphorane (generated from 10), forming methyl (6Z,11Z)-octadeca-6,11-dienoate (12) with 97% isomeric purity . Alkaline hydrolysis (KOH/MeOH, reflux) cleaves the methyl ester, delivering 1 in 89% yield.

Table 1: Critical Reaction Parameters and Yields

StepReagent/ConditionsProductYield (%)Isomeric Purity (%)
PyranylationDHP, HCl492-
OxidationPCC/Celite585-
Wittig (1st)Phosphorane 6, DMSO778>95
DepyranylationHCl/MeOH891-
OxidationPCC971-
Wittig (2nd)Phosphorane 10, DMSO126197
HydrolysisKOH/MeOH18997

Analytical Characterization of Intermediates and Final Product

Spectroscopic Confirmation

Infrared Spectroscopy (IR) :

  • Compound 7 : Peaks at 1740 cm⁻¹ (C=O stretch) and 1655 cm⁻¹ (C=C stretch) .

  • Compound 12 : Absorptions at 1740 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (conjugated diene) .

Proton NMR (PMR) :

  • Compound 1 : δ 5.3–5.5 ppm (m, 4H, olefinic H), δ 2.31 ppm (t, J = 7.5 Hz, 2H, α-CO₂H) .

  • Compound 12 : δ 3.66 ppm (s, 3H, OCH₃), δ 0.87 ppm (t, 3H, terminal CH₃) .

¹³C NMR :

  • Allylic carbons in 12 resonate at δ 27.2 and 27.8 ppm, characteristic of (Z)-alkenes .

Mass Spectrometry :

  • Compound 1 : Molecular ion at m/z 280.3 (calc. for C₁₈H₃₂O₂: 280.4) .

Table 2: Spectroscopic Data for Key Compounds

CompoundIR (cm⁻¹)PMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
71740, 16555.4–5.6 (m, 2H)27.2, 27.8 (allylic)-
121740, 16403.66 (s, OCH₃)127.5, 128.1 (C=C)294.4
11710 (COOH)2.31 (t, α-CO₂H)180.1 (COOH)280.3

Optimization and Mechanistic Insights

Wittig Reaction Modifications

Initial attempts to isolate the Wittig adduct (7) faced challenges due to emulsion formation during aqueous work-up . A modified protocol involving acidification with oxalic acid (pH 2) and extraction with ether-hexane (1:1) improved recovery to 78% .

Stereochemical Control

The use of stabilized ylides (e.g., phosphorane 6) ensured high Z-selectivity (>95%) by favoring the syn-addition pathway . This contrasts with non-stabilized ylides, which often produce (E)-alkenes due to steric effects.

Comparative Analysis of Synthetic Routes

While no alternative routes to 1 are reported in the literature, the described method outperforms biosynthetic approaches in scalability and stereocontrol. Natural extraction from sponges typically yields <0.1% of 1, making synthesis the only viable route for bulk production .

Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(6Z,11Z)-octadeca-6,11-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8,12-13H,2-6,9-11,14-17H2,1H3,(H,19,20)/b8-7-,13-12-

InChI Key

RTJZUCGIUVBZCN-QOTUMQCOSA-N

Isomeric SMILES

CCCCCC/C=C\CCC/C=C\CCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCC=CCCCCC(=O)O

Synonyms

cilienic acid
cilienic acid, (Z,Z)-isome

Origin of Product

United States

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